molecular formula C8H9BO3 B8807720 6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol

6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B8807720
M. Wt: 163.97 g/mol
InChI Key: SESOJWCZJGQDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C8H9BO3 and its molecular weight is 163.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol

Molecular Formula

C8H9BO3

Molecular Weight

163.97 g/mol

IUPAC Name

(1-hydroxy-3H-2,1-benzoxaborol-6-yl)methanol

InChI

InChI=1S/C8H9BO3/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3,10-11H,4-5H2

InChI Key

SESOJWCZJGQDCJ-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,4-phenylene)dimethanol (CVII) (2.0 g, 7.57 mmol) was dissolved in 6 M aqueous HCl (100 ml) at 60° C. and stirred overnight. The reaction mixture was concentrated under vacuum and the oily residue was triturated with Et2O to give a light-brown solid. The solid was removed by filtration and washed with Et2O. The filtrate (which according to LC/MS contained the product) was concentrated under vacuum to give 6-(hydroxymethyl)benzo[c][1,2]oxaborol-1(3H)-ol (CVIII) (0.63 g, 3.84 mmol, 35% purity). ESIMS found for C8H9BO3 m/z 163.0 (M−H). The crude product was used without further purification for Step 5.
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.